N-(5-isobutyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
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Overview
Description
N-(5-isobutyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide: is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of an isobutyl group and a methanesulfonamide group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-isobutyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides or isobutyl alcohols under suitable conditions.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be introduced through sulfonation reactions using methanesulfonyl chloride or methanesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazine ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, especially at the nitrogen atoms of the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex triazine derivatives.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as an antimicrobial agent due to its triazine core.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Evaluated for its potential therapeutic effects in various disease models.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the formulation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
1,5-Dimethyl-2-nitroiminohexahydro-1,3,5-triazine: Another triazine derivative with different substituents.
N-(1,5-Dimethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)nitramide: A structurally related compound with a nitramide group.
Uniqueness:
- The presence of the isobutyl group and the methanesulfonamide group in N-(5-isobutyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide imparts unique chemical and biological properties.
- The specific arrangement of functional groups may result in distinct reactivity and interactions with biological targets compared to other triazine derivatives.
Properties
Molecular Formula |
C8H18N4O2S |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-[3-(2-methylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide |
InChI |
InChI=1S/C8H18N4O2S/c1-7(2)4-12-5-9-8(10-6-12)11-15(3,13)14/h7H,4-6H2,1-3H3,(H2,9,10,11) |
InChI Key |
CHQSTFHWHMDBCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CNC(=NC1)NS(=O)(=O)C |
Origin of Product |
United States |
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